3,5-di-tert-butylaniline hydrochloride
Description
3,5-Di-tert-butylaniline hydrochloride is an aromatic amine derivative where the aniline ring is substituted with bulky tert-butyl groups at the 3 and 5 positions, forming a hydrochloride salt. The tert-butyl groups confer steric hindrance, likely influencing solubility, stability, and reactivity compared to simpler aniline hydrochlorides .
Properties
CAS No. |
110014-59-0 |
|---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Reaction Conditions
The halogenation-protonation method involves two sequential steps: halogenation of a tert-butyl-substituted benzene precursor followed by nucleophilic substitution to introduce the amino group and subsequent protonation.
Step 1: Halogenation of 1,3,5-Tri-tert-butylbenzene
In a patented industrial process, 1,3,5-tri-tert-butylbenzene undergoes bromination using bromine (Br₂) in the presence of iron powder as a catalyst. The reaction proceeds at temperatures between -20°C and 20°C to minimize side reactions:
Key Parameters
-
Catalyst: Iron powder (7.15 g per 30 g substrate)
-
Solvent: Dichloromethane
-
Temperature: 5°C (internal)
Step 2: Amination and Protonation
The brominated intermediate reacts with ammonia (NH₃) under high-pressure conditions to yield 3,5-di-tert-butylaniline, which is then treated with concentrated HCl to form the hydrochloride salt:
Direct Alkylation of Aniline
Friedel-Crafts Alkylation
This method employs a Friedel-Crafts alkylation to introduce tert-butyl groups directly onto aniline. Aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating the reaction between aniline and tert-butyl chloride:
Optimized Conditions
-
Molar Ratio: 1:2.5 (aniline to tert-butyl chloride)
-
Catalyst Loading: 10 mol% AlCl₃
-
Temperature: 80°C, reflux
Limitations
-
Poor regioselectivity due to steric hindrance from tert-butyl groups.
-
Requires rigorous purification to isolate the 3,5-isomer.
Reductive Amination Route
Glyoxal-Mediated Coupling
A novel approach from academic research involves condensing 3,5-di-tert-butylaniline with glyoxal in a 1:1 isopropanol-water mixture, followed by reductive amination using sodium borohydride (NaBH₄) and HCl:
Experimental Protocol
-
Dissolve 3,5-di-tert-butylaniline (2.50 g, 12.2 mmol) in isopropanol/water (1:1) at 0°C.
-
Add glyoxal (40% aqueous, 0.7 mL, 6.1 mmol) and stir for 2.5 hours.
-
Reduce with NaBH₄ (1.02 g, 27.0 mmol) and HCl (1.09 mL) in THF.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Halogenation-Protonation | 85–90 | >95 | Industrial | High regioselectivity |
| Friedel-Crafts Alkylation | 68–72 | 88 | Lab-scale | Direct aniline functionalization |
| Reductive Amination | 78 | 92 | Lab-scale | Avoids harsh alkylation conditions |
Table 2: Reaction Conditions
| Method | Temperature (°C) | Catalyst | Solvent |
|---|---|---|---|
| Halogenation-Protonation | -20–20 | Fe powder | CH₂Cl₂ |
| Friedel-Crafts | 80 | AlCl₃ | Toluene |
| Reductive Amination | 0–25 | NaBH₄ | Isopropanol/H₂O |
Industrial-Scale Considerations
The halogenation-protonation method is preferred for large-scale production due to its high yield and compatibility with continuous flow reactors. In contrast, the reductive amination route offers milder conditions suitable for thermally sensitive intermediates but requires costly glyoxal and multi-step purification .
Chemical Reactions Analysis
Types of Reactions: 3,5-di-tert-butylaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
3,5-Di-tert-butylaniline hydrochloride acts as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows researchers to create diverse derivatives that can be utilized in further synthetic pathways.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry. Its modified forms, such as o-aminothiophenolates, exhibit a non-innocent character , allowing them to participate in various oxidation states when coordinated with metals like Nickel(II) or Palladium(II). This property is crucial for developing metal complexes with unique electronic and magnetic properties.
Medicinal Chemistry
Research indicates that this compound may have potential applications in drug development. Its structural features facilitate interactions with biological targets such as enzymes and receptors. The compound's lipophilicity enhances its ability to penetrate cellular membranes, making it a candidate for developing therapeutics aimed at specific biological pathways .
Case Studies and Experimental Findings
Various studies have explored the interactions of this compound with different biological molecules:
- Enzyme Activity Studies: Research has shown that the amino group of this compound can form hydrogen bonds with enzyme active sites, potentially influencing enzymatic activity and interaction dynamics .
- Synthesis of Heterocyclic Systems: When reacted with other aromatic amines or quinones, this compound can lead to the formation of complex heterocyclic systems that display interesting electronic properties and biological activities .
Mechanism of Action
The mechanism of action of 3,5-di-tert-butylaniline hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and proteins, to exert its effects. The tert-butyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(4-Amino-3,5-Dichlorophenyl)-2-(tert-butylamino)ethanone Hydrochloride
Key Differences :
- Functional Groups: This compound (C₁₂H₁₇Cl₃N₂O) features a ketone group and a tert-butylamino substituent, unlike the target compound’s simpler aniline backbone .
- Molecular Weight: Higher molecular weight (311.63 g/mol) due to the ethanone moiety and additional chlorine atoms.
- Reactivity : The ketone group may increase susceptibility to nucleophilic attacks, whereas the tert-butyl groups in 3,5-di-tert-butylaniline hydrochloride primarily affect steric interactions .
Substituted Aniline Hydrochlorides
2,6-Dimethylaniline Hydrochloride
- Substituents : Methyl groups at 2 and 6 positions (vs. tert-butyl at 3,5).
- Solubility : Methyl-substituted anilines generally exhibit higher water solubility than tert-butyl analogs due to reduced hydrophobicity .
Ortho-Toluidine Hydrochloride
- Substituents : Single methyl group at the ortho position.
- Toxicity: Ortho-toluidine is a known carcinogen, while bulky tert-butyl groups in this compound may reduce metabolic activation and toxicity .
- Physical Properties : Ortho-toluidine hydrochloride has a melting point of ~245°C; tert-butyl substituents could lower this due to disrupted crystal packing .
Table 1: Comparative Properties of Aniline Hydrochlorides
*Predicted values based on structural analogs.
Key Research Findings
- Steric Effects : Tert-butyl groups in this compound hinder electrophilic substitution reactions, making it less reactive than methyl-substituted analogs .
- Solubility : Bulky tert-butyl groups reduce aqueous solubility, necessitating organic solvents for reactions .
- Stability : The hydrochloride salt form enhances stability against atmospheric degradation compared to free aniline bases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-di-tert-butylaniline hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of this compound typically involves alkylation of aniline derivatives with tert-butyl groups under Friedel-Crafts conditions, followed by hydrochlorination. Key parameters include reaction temperature (optimized between 80–120°C), stoichiometric control of tert-butylating agents (e.g., tert-butyl chloride), and acid catalysts (e.g., AlCl₃). Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm tert-butyl proton environments and aromatic substitution patterns), HPLC (for purity assessment >99%), and mass spectrometry (to verify molecular ion peaks at m/z 251.2 [M-Cl]⁺) are standard. X-ray crystallography may resolve steric effects of tert-butyl groups in solid-state studies .
Q. What solvent systems are recommended for handling this compound in experimental protocols?
- Methodological Answer : Due to its limited aqueous solubility, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. For reactions requiring aqueous compatibility, co-solvent systems (e.g., THF/water with 0.1% HCl) enhance solubility while maintaining stability .
Advanced Research Questions
Q. How do the steric and electronic properties of tert-butyl substituents influence reactivity in supramolecular host-guest systems?
- Methodological Answer : The tert-butyl groups impose significant steric hindrance, reducing undesired π-π stacking in host-guest complexes. Electronic effects are minimal due to their inductive electron-donating nature. Researchers optimize binding by pairing the compound with macrocyclic hosts (e.g., calixarenes) and characterizing association constants via isothermal titration calorimetry (ITC) .
Q. What strategies mitigate challenges in functionalizing this compound for catalytic applications?
- Methodological Answer : Selective functionalization at the para-amino position is achieved via N-acylation or Schiff base formation under mild conditions (e.g., EDC/NHS coupling at pH 7.4). Steric shielding from tert-butyl groups directs regioselectivity, confirmed by kinetic studies using in situ FTIR monitoring .
Q. How does this compound perform in high-throughput screening for biological activity?
- Methodological Answer : In antimicrobial assays, the compound’s hydrophobicity enhances membrane permeability. Researchers use microbroth dilution (MIC assays) against Gram-positive bacteria, with results cross-validated via confocal microscopy to visualize bacterial membrane disruption. Negative controls include tert-butyl-free analogs to isolate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
